
(1R,2R)-2-(2-Chloro-5-methylphenoxy)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(2-Chloro-5-methylphenoxy)cyclobutan-1-ol is a chiral cyclobutanol derivative. The compound features a cyclobutane ring substituted with a chloromethylphenoxy group, making it an interesting subject for chemical research due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-Chloro-5-methylphenoxy)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions using appropriate phenol derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted cyclobutanol derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules and chiral compounds.
Biology
Medicine
The compound may serve as a lead compound in drug discovery, particularly for designing molecules with specific biological activities.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(2-Chloro-5-methylphenoxy)cyclobutan-1-ol would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-2-(2-Chlorophenoxy)cyclobutan-1-ol
- (1R,2R)-2-(2-Methylphenoxy)cyclobutan-1-ol
- (1R,2R)-2-(2-Bromophenoxy)cyclobutan-1-ol
Uniqueness
(1R,2R)-2-(2-Chloro-5-methylphenoxy)cyclobutan-1-ol is unique due to the presence of both the chlorine and methyl groups on the phenoxy ring, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C11H13ClO2 |
|---|---|
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclobutan-1-ol |
InChI |
InChI=1S/C11H13ClO2/c1-7-2-3-8(12)11(6-7)14-10-5-4-9(10)13/h2-3,6,9-10,13H,4-5H2,1H3/t9-,10-/m1/s1 |
Clé InChI |
GXLLFMPMBFJOET-NXEZZACHSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)Cl)O[C@@H]2CC[C@H]2O |
SMILES canonique |
CC1=CC(=C(C=C1)Cl)OC2CCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-chlorophenyl)-3-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13359165.png)


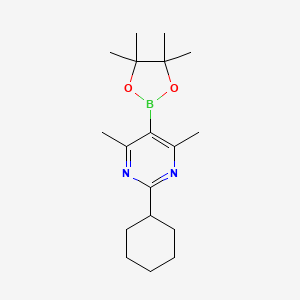
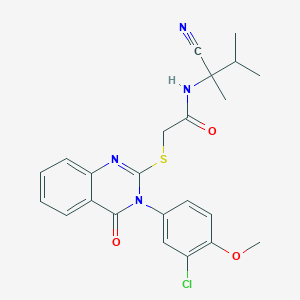
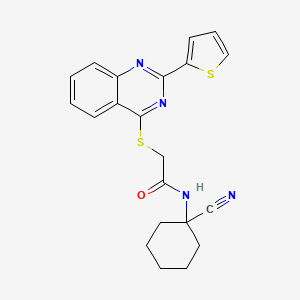
![3-(4-methoxyphenyl)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole](/img/structure/B13359218.png)
![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-5-carboxylate](/img/structure/B13359225.png)
![1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13359233.png)
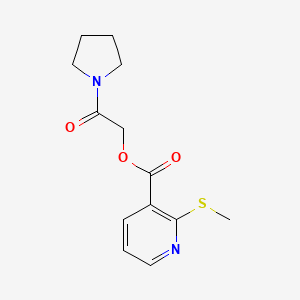
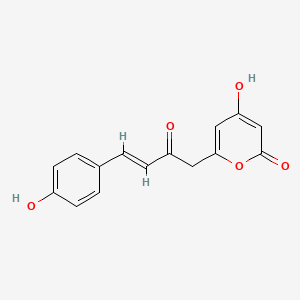
![6-(3-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359248.png)
![5-acetyl-2-(ethylsulfanyl)-6-methyl-4-[(E)-2-phenylethenyl]nicotinonitrile](/img/structure/B13359253.png)
